![molecular formula C14H14N2O3S B15145932 N-[2-(3-Amino-phenyl)-acetyl]-benzenesulfonamide CAS No. 887594-76-5](/img/structure/B15145932.png)
N-[2-(3-Amino-phenyl)-acetyl]-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-Amino-phenyl)-acetyl]-benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a benzenesulfonamide moiety attached to an acylated aniline derivative, making it a versatile scaffold for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Amino-phenyl)-acetyl]-benzenesulfonamide typically involves the acylation of 3-aminoacetophenone followed by sulfonation. One common method includes:
Acylation: Reacting 3-aminoacetophenone with an appropriate acylating agent under acidic or basic conditions to form the acylated intermediate.
Sulfonation: Treating the acylated intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(3-Amino-phenyl)-acetyl]-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonamide group.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-(3-Amino-phenyl)-acetyl]-benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-[2-(3-Amino-phenyl)-acetyl]-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This can lead to various biological effects, such as antimicrobial activity or anti-inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: Another sulfonamide with similar antimicrobial properties.
N-(4-Aminophenyl)-benzenesulfonamide: A structurally related compound with similar biological activities.
Uniqueness
N-[2-(3-Amino-phenyl)-acetyl]-benzenesulfonamide is unique due to its specific acylated aniline structure, which provides distinct chemical reactivity and biological activity compared to other sulfonamides. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
887594-76-5 |
|---|---|
Formule moléculaire |
C14H14N2O3S |
Poids moléculaire |
290.34 g/mol |
Nom IUPAC |
2-(3-aminophenyl)-N-(benzenesulfonyl)acetamide |
InChI |
InChI=1S/C14H14N2O3S/c15-12-6-4-5-11(9-12)10-14(17)16-20(18,19)13-7-2-1-3-8-13/h1-9H,10,15H2,(H,16,17) |
Clé InChI |
WWPRSGJRJSFUSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)CC2=CC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


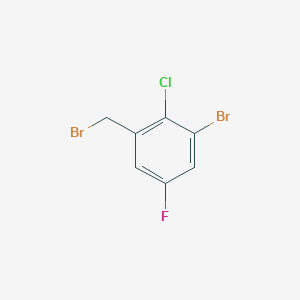
![7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid](/img/structure/B15145873.png)
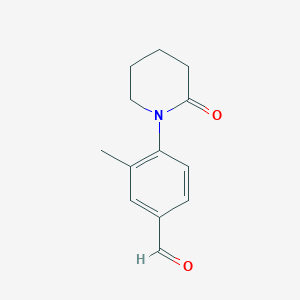
![2-chloro-1-[3-phenyl-7-(phenylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B15145897.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,5R,9R)-11,15-dihydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B15145900.png)
![4-Aminopyrrolo[2,3-B]pyridin-1-YL acetate](/img/structure/B15145903.png)
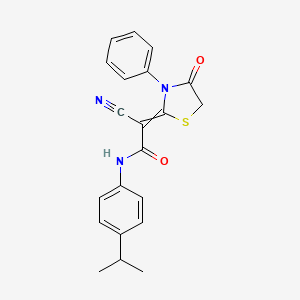
![(4aS,7S,7aR)-4a,5-dihydroxy-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,5H,6H,7aH-cyclopenta[c]pyran-7-yl 3-phenylprop-2-enoate](/img/structure/B15145915.png)
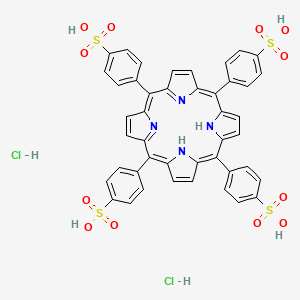
![methyl (3S,7R,11R,16R)-8,19-dihydroxy-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylate](/img/structure/B15145922.png)
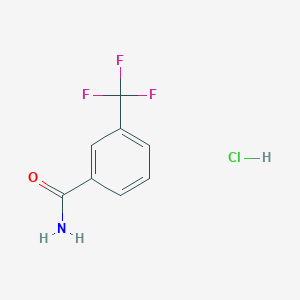

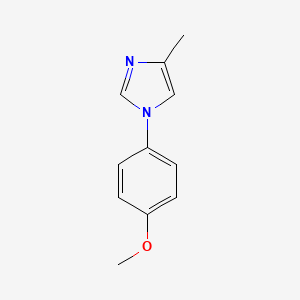
![tert-Butyl 3-({[2-(4-bromophenyl)ethyl]amino}methyl)azetidine-1-carboxylate](/img/structure/B15145955.png)
